molecular formula C17H22N4O3 B2544054 N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide CAS No. 1797721-19-7

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide

Cat. No. B2544054
CAS RN: 1797721-19-7
M. Wt: 330.388
InChI Key: CRFNHTNNSFDKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3,4-dimethoxybenzamide" is a chemical entity that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical reactions, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with varying yields. For instance, the synthesis of anti-emetic compounds with a dimethylaminoethoxy benzyl group resulted in a purified material with a 29% yield from carbon dioxide . This suggests that the synthesis of the compound might also involve multiple steps and could be optimized for better yields. The use of ionic liquids as a medium for synthesis is also highlighted, which offers advantages such as good yields and environmental friendliness .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR, IR, and GC-MS, and confirmed by X-ray analysis . The presence of an N,O-bidentate directing group in a similar compound suggests that the compound may also possess structural motifs suitable for metal-catalyzed C–H bond functionalization reactions . Additionally, the barrier to rotation around the carbon-amino nitrogen bond in analogously substituted compounds has been studied, providing insights into the conformational flexibility of the compound .

Chemical Reactions Analysis

The reductive chemistry of benzamide derivatives has been explored, revealing that certain substituents can undergo enzymatic reduction under hypoxic conditions, leading to cytotoxic products . This indicates that the compound may also participate in similar reductive chemical reactions, which could be relevant for its potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been thoroughly investigated. The importance of the N,O-bidentate directing group in one of the compounds suggests that similar structural features in the compound could influence its reactivity and interaction with metal catalysts . The stability and reactivity of the compound under various conditions, such as in the presence of reducing agents, would be an important aspect of its chemical properties analysis .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, it would depend on its specific biological target .

Future Directions

The potential applications of this compound would depend on its properties. For instance, if it has medicinal properties, it could be developed into a drug. Alternatively, if it has unique physical or chemical properties, it could be used in materials science .

properties

IUPAC Name

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-8-13(20-17(19-11)21(2)3)10-18-16(22)12-6-7-14(23-4)15(9-12)24-5/h6-9H,10H2,1-5H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFNHTNNSFDKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.